molecular formula C16H13ClO2 B8529370 alpha-(4-Chlorophenyl)-alpha-methyl-2-benzofuranmethanol CAS No. 82158-23-4

alpha-(4-Chlorophenyl)-alpha-methyl-2-benzofuranmethanol

Cat. No.: B8529370
CAS No.: 82158-23-4
M. Wt: 272.72 g/mol
InChI Key: YOJWZTMPJRZZNV-UHFFFAOYSA-N
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Description

Alpha-(4-Chlorophenyl)-alpha-methyl-2-benzofuranmethanol is a useful research compound. Its molecular formula is C16H13ClO2 and its molecular weight is 272.72 g/mol. The purity is usually 95%.
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Properties

CAS No.

82158-23-4

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-1-(4-chlorophenyl)ethanol

InChI

InChI=1S/C16H13ClO2/c1-16(18,12-6-8-13(17)9-7-12)15-10-11-4-2-3-5-14(11)19-15/h2-10,18H,1H3

InChI Key

YOJWZTMPJRZZNV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC3=CC=CC=C3O2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.2 g of methyl iodide in 50 ml of tetrahydrofuran are dripped slowly onto 2.43 g of magnesium chips in about 30 ml of tetrahydrofuran. When all the magnesium has dissolved, 25.6 g of 2(p-chloro-benzoyl)benzofuran dissolved in 350 ml of tetrahydrofuran are added slowly. After the addition, the mixture is kept under reflux for 2 hours. It is cooled, poured into 500 g of crushed ice and 10 ml of concentrated HCl, then extracted with ethyl ether. The organic phase is washed with water, dried with anhydrous sodium sulphate, and evaporated to dryness, to leave a residue which crystallises from petroleum ether: M.P. 64°-66° C.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25.6 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

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